1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-8-(2-(4-chlorophenyl)ethyl)-4-methylene-
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Overview
Description
1-Oxa-3,8-diazaspiro(45)decan-2-one, 3-ethyl-8-(2-(4-chlorophenyl)ethyl)-4-methylene- is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(45)decan-2-one, 3-ethyl-8-(2-(4-chlorophenyl)ethyl)-4-methylene- typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, chlorophenyl derivatives, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to minimize waste and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-8-(2-(4-chlorophenyl)ethyl)-4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-8-(2-(4-chlorophenyl)ethyl)-4-methylene- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-8-(2-(4-chlorophenyl)ethyl)-4-methylene- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound shares the spirocyclic core but differs in the substituents attached to the core.
3-ethyl-8-[4-(1H-pyrrol-1-ylmethyl)benzoyl]-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Another similar compound with different functional groups.
3-ethyl-8-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound has a methoxy and pyrazolyl group instead of the chlorophenyl group.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-8-(2-(4-chlorophenyl)ethyl)-4-methylene- is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
134069-85-5 |
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Molecular Formula |
C18H23FN2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-ethyl-8-[2-(4-fluorophenyl)ethyl]-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C18H23FN2O2/c1-3-21-14(2)18(23-17(21)22)9-12-20(13-10-18)11-8-15-4-6-16(19)7-5-15/h4-7H,2-3,8-13H2,1H3 |
InChI Key |
DJIDDCHCRPAINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O |
Origin of Product |
United States |
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